2,6-dichloro-N'-hydroxybenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

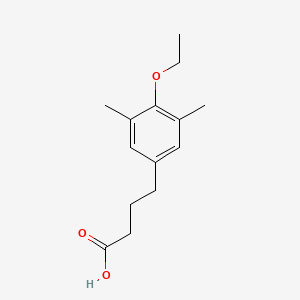

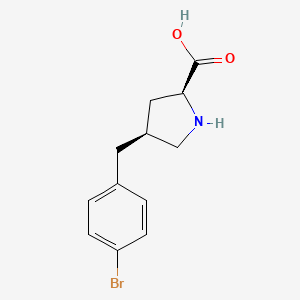

2,6-dichloro-N’-hydroxybenzenecarboximidamide, also known as NHBC, is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 g/mol .

Molecular Structure Analysis

The InChI code for 2,6-dichloro-N’-hydroxybenzenecarboximidamide is 1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,7H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The melting point of 2,6-dichloro-N’-hydroxybenzenecarboximidamide is between 167-168 degrees Celsius . Other physical and chemical properties such as its storage temperature, purity, and physical form are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems, and their study is vital across various fields, including food engineering, medicine, and pharmacy. The paper by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, among others. These methods are essential in analyzing antioxidants' capacity in complex samples, offering insights into their mechanisms and kinetics in different contexts (Munteanu & Apetrei, 2021).

Occurrence and Fate of Parabens in Aquatic Environments

Parabens, related to benzoic acid derivatives, are widely used as preservatives. Their environmental fate, particularly in aquatic systems, is of significant concern due to their potential endocrine-disrupting effects. Haman et al. (2015) delve into the occurrence, fate, and behavior of parabens in water bodies, highlighting their persistence and ubiquity due to continuous introduction into the environment. This review underscores the necessity for further studies on the toxicity of chlorinated by-products of parabens, which share structural similarities with the compound (Haman et al., 2015).

Redox Mediators in Treatment of Organic Pollutants

The enzymatic remediation of organic pollutants, facilitated by redox mediators, presents a novel approach to addressing industrial wastewater challenges. Husain and Husain (2007) review the application of enzymes like laccases and peroxidases in degrading recalcitrant compounds, significantly enhanced by redox mediators. This method showcases a promising avenue for efficient remediation strategies, hinting at the broader applicability of chemical compounds in environmental science (Husain & Husain, 2007).

Novel Brominated Flame Retardants

The review by Zuiderveen et al. (2020) focuses on novel brominated flame retardants (NBFRs), emphasizing their occurrence in indoor air, dust, consumer goods, and food. It highlights significant knowledge gaps and the need for further research on their environmental fate and toxicity. Such studies are critical for understanding the impacts of chemical compounds with halogenated components, similar to the one of interest, on human health and the environment (Zuiderveen et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dichloro-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULRGOOZFNLPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274941 |

Source

|

| Record name | 2,6-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23505-21-7 |

Source

|

| Record name | 2,6-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N'-hydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)

![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)